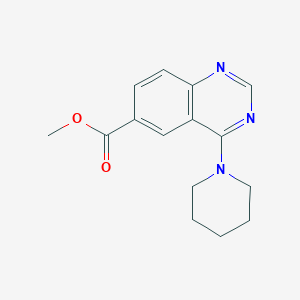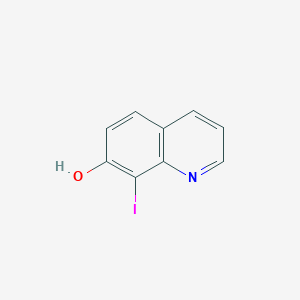
N-beta-Naphthyl-3-phenylpropenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-β-naphtyl-3-phénylpropénamide est un composé chimique caractérisé par la présence d'un cycle naphtalène et d'un groupe phénylpropénamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du N-β-naphtyl-3-phénylpropénamide implique généralement la réaction de la β-naphtylamine avec le chlorure de cinnamoyle en milieu basique. La réaction se déroule par la formation d'une liaison amide entre le groupe amine de la β-naphtylamine et le groupe carbonyle du chlorure de cinnamoyle. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine ou la pyridine pour neutraliser l'acide chlorhydrique formé pendant la réaction.
Méthodes de production industrielle : La production industrielle du N-β-naphtyl-3-phénylpropénamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprendrait généralement des étapes de purification et d'isolement du produit final, telles que la recristallisation ou la chromatographie, afin de garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions : Le N-β-naphtyl-3-phénylpropénamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de naphthoquinone correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe amide en un groupe amine.
Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles aromatiques, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants :
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome, le chlore) et les agents nitrants (par exemple, l'acide nitrique) sont couramment utilisés.
Principaux produits :
Oxydation : Dérivés de naphthoquinone.
Réduction : N-β-naphtyl-3-phénylpropylamine.
Substitution : Divers dérivés substitués de naphtyle et de phényle.
4. Applications de recherche scientifique
Le N-β-naphtyl-3-phénylpropénamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et antioxydantes.
Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du N-β-naphtyl-3-phénylpropénamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, conduisant à une réduction de l'inflammation. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Composés similaires :
Naphtalène : Un hydrocarbure aromatique plus simple avec deux cycles benzéniques fusionnés.
Cinnamamide : Un composé avec un groupe amide similaire, mais sans le cycle naphtalène.
Phénylpropénamide : Un composé avec un groupe propénamide similaire, mais sans le cycle naphtalène.
Unicité : Le N-β-naphtyl-3-phénylpropénamide est unique en raison de la combinaison du cycle naphtalène et du groupe phénylpropénamide. Cette combinaison structurelle confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Applications De Recherche Scientifique
N-beta-Naphthyl-3-phenylpropenamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-beta-Naphthyl-3-phenylpropenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
Cinnamamide: A compound with a similar amide group but lacking the naphthalene ring.
Phenylpropenamide: A compound with a similar propenamide group but lacking the naphthalene ring.
Uniqueness: N-beta-Naphthyl-3-phenylpropenamide is unique due to the combination of the naphthalene ring and the phenylpropenamide group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
55255-54-4 |
|---|---|
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
(E)-N-naphthalen-2-yl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H15NO/c21-19(13-10-15-6-2-1-3-7-15)20-18-12-11-16-8-4-5-9-17(16)14-18/h1-14H,(H,20,21)/b13-10+ |
Clé InChI |
LQISSEJKRUBISO-JLHYYAGUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)
![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)



![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)


![4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850359.png)
![Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850361.png)
![4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline](/img/structure/B11850373.png)
![2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B11850378.png)
